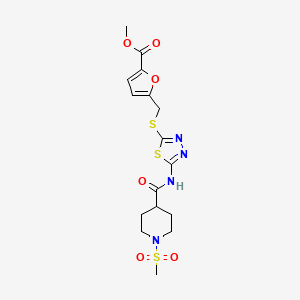
Methyl 5-(((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C16H20N4O6S3 and its molecular weight is 460.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 5-(((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate (CAS Number: 1351590-77-6) is a synthetic compound with potential therapeutic applications. Its complex structure incorporates a piperidine moiety and a thiadiazole ring, which are known to exhibit various biological activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4O6S3, with a molecular weight of approximately 460.6 g/mol. The structural components include:
- Piperidine ring : Known for its role in various pharmacological activities.
- Thiadiazole group : Associated with antimicrobial and anti-inflammatory properties.
- Furan derivative : Often linked to anticancer activities.
Anticancer Properties
Recent studies have indicated that compounds containing thiadiazole and piperidine moieties exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 0.15 μM against the SJSA-1 cell line, indicating potent antiproliferative effects . The mechanism involves the inhibition of key proteins such as MDM2 and activation of the p53 pathway, which is crucial for tumor suppression .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 32 | SJSA-1 | 0.22 | MDM2 Inhibition |
| Compound 33 | SJSA-1 | 0.15 | p53 Activation |
| Methyl Compound | SJSA-1 | TBD | TBD |
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes involved in cancer progression. For example, it may interact with the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers . This pathway's modulation can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Antimicrobial Activity
Compounds containing thiadiazole rings have been reported to exhibit antimicrobial properties. The presence of the methylsulfonyl group enhances solubility and bioavailability, potentially increasing efficacy against bacterial strains . Further studies are needed to evaluate the specific antimicrobial spectrum of this compound.
Case Studies
A case study involving related compounds highlighted their efficacy in xenograft models. For instance, compounds similar to this compound were tested in vivo, showing significant tumor regression at dosages ranging from 50 mg/kg to 100 mg/kg . These findings suggest that modifications to the structure can enhance biological activity.
Propiedades
IUPAC Name |
methyl 5-[[5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S3/c1-25-14(22)12-4-3-11(26-12)9-27-16-19-18-15(28-16)17-13(21)10-5-7-20(8-6-10)29(2,23)24/h3-4,10H,5-9H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZVXPDZCQEOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














